molecular formula C24H27N5O5 B10864168 2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B10864168
M. Wt: 465.5 g/mol
InChI Key: LGWUZBQBIKFEKT-HIRGGTNESA-N
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Description

2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-N’~1~-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a morpholinomethyl group, and an indole moiety

Preparation Methods

The synthesis of 2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-N’~1~-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE typically involves multiple steps. The synthetic route often starts with the preparation of the key intermediates, such as the methoxyphenyl and morpholinomethyl derivatives. These intermediates are then subjected to various reaction conditions, including condensation and cyclization reactions, to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-N’~1~-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar compounds include other methoxyphenyl derivatives and indole-based compounds. Compared to these, 2-({[1-(4-METHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-N’~1~-[1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C24H27N5O5

Molecular Weight

465.5 g/mol

IUPAC Name

N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]imino-2-[(E)-1-(4-methoxyphenyl)ethylideneamino]oxyacetamide

InChI

InChI=1S/C24H27N5O5/c1-17(18-7-9-19(32-2)10-8-18)27-34-15-22(30)25-26-23-20-5-3-4-6-21(20)29(24(23)31)16-28-11-13-33-14-12-28/h3-10,31H,11-16H2,1-2H3/b26-25?,27-17+

InChI Key

LGWUZBQBIKFEKT-HIRGGTNESA-N

Isomeric SMILES

C/C(=N\OCC(=O)N=NC1=C(N(C2=CC=CC=C21)CN3CCOCC3)O)/C4=CC=C(C=C4)OC

Canonical SMILES

CC(=NOCC(=O)N=NC1=C(N(C2=CC=CC=C21)CN3CCOCC3)O)C4=CC=C(C=C4)OC

Origin of Product

United States

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